molecular formula C15H22N2O B5097986 (3,5-DIMETHYLPHENYL)(4-ETHYLPIPERAZINO)METHANONE

(3,5-DIMETHYLPHENYL)(4-ETHYLPIPERAZINO)METHANONE

Cat. No.: B5097986
M. Wt: 246.35 g/mol
InChI Key: UPKCYYXUEBQGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-DIMETHYLPHENYL)(4-ETHYLPIPERAZINO)METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 3,5-dimethylphenyl group and a 4-ethylpiperazino group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHYLPHENYL)(4-ETHYLPIPERAZINO)METHANONE typically involves the reaction of 3,5-dimethylbenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHYLPHENYL)(4-ETHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a methanol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(3,5-DIMETHYLPHENYL)(4-ETHYLPIPERAZINO)METHANONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used as a tool compound in biological assays to study receptor-ligand interactions and enzyme inhibition.

Mechanism of Action

The mechanism of action of (3,5-DIMETHYLPHENYL)(4-ETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-DIMETHYLPHENYL)(4-METHYLPIPERAZINO)METHANONE
  • (3,4-DIMETHYLPHENYL)(4-PHENYL-1-PIPERAZINYL)METHANONE

Uniqueness

(3,5-DIMETHYLPHENYL)(4-ETHYLPIPERAZINO)METHANONE is unique due to the presence of the 4-ethylpiperazino group, which imparts distinct physicochemical properties and biological activity compared to its analogs. This structural variation can lead to differences in solubility, stability, and receptor binding profiles, making it a valuable compound for specific research applications.

Properties

IUPAC Name

(3,5-dimethylphenyl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-4-16-5-7-17(8-6-16)15(18)14-10-12(2)9-13(3)11-14/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKCYYXUEBQGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.